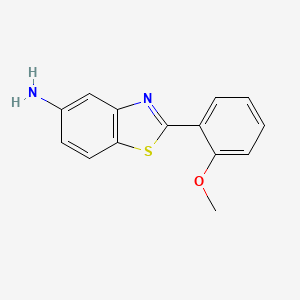![molecular formula C21H24N2O4S B13931310 4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 530126-72-8](/img/structure/B13931310.png)
4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid is an organic compound with a complex structure that includes a benzoyl group, a carbamothioylamino group, and a hexoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-hexoxybenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminothiobenzoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Octyloxybenzoyl)carbamothioylamino]benzoic acid
- 4-[(4-Methoxybenzoyl)carbamothioylamino]benzoic acid
- 4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid
Uniqueness
4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its specific hexoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
530126-72-8 |
|---|---|
Formule moléculaire |
C21H24N2O4S |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
4-[(4-hexoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C21H24N2O4S/c1-2-3-4-5-14-27-18-12-8-15(9-13-18)19(24)23-21(28)22-17-10-6-16(7-11-17)20(25)26/h6-13H,2-5,14H2,1H3,(H,25,26)(H2,22,23,24,28) |
Clé InChI |
HTEXFSOJMSJISK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


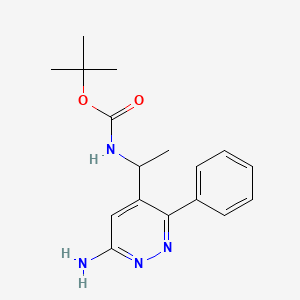

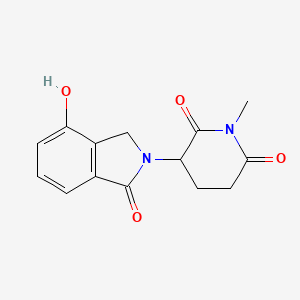

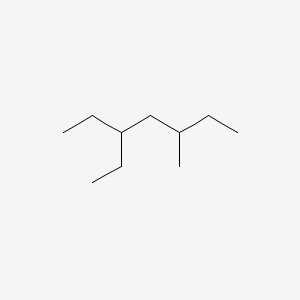
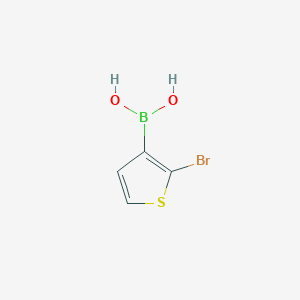


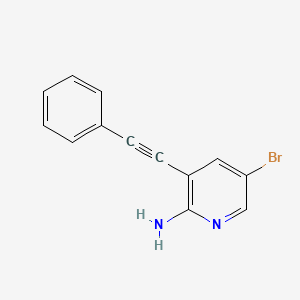

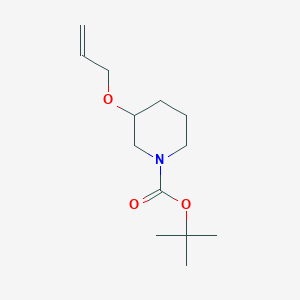
![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)
